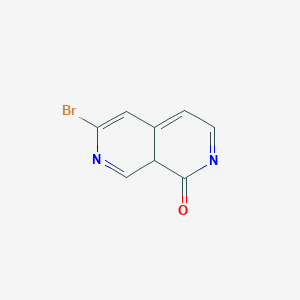

6-bromo-8aH-2,7-naphthyridin-1-one

Beschreibung

6-Bromo-8aH-2,7-naphthyridin-1-one is a brominated heterocyclic compound belonging to the naphthyridine family. Its core structure comprises a bicyclic aromatic system fused with a lactam moiety (1-one group). The bromine substituent at the 6-position enhances its reactivity, making it a valuable intermediate in pharmaceutical and materials chemistry.

Eigenschaften

Molekularformel |

C8H5BrN2O |

|---|---|

Molekulargewicht |

225.04 g/mol |

IUPAC-Name |

6-bromo-8aH-2,7-naphthyridin-1-one |

InChI |

InChI=1S/C8H5BrN2O/c9-7-3-5-1-2-10-8(12)6(5)4-11-7/h1-4,6H |

InChI-Schlüssel |

XVVIHKQQGFZHMG-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C2C=C(N=CC2C(=O)N=C1)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-8aH-2,7-naphthyridin-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with bromoacetyl bromide followed by cyclization can yield the desired compound . Another method involves the use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the bromine atom into the naphthyridine core .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Arten von Reaktionen

6-Brom-8aH-2,7-Naphthyridin-1-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Bromatom kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen ersetzt werden.

Oxidation und Reduktion: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden, oder reduziert werden, um reduzierte Derivate zu liefern.

Cyclisierungsreaktionen: Sie kann an Cyclisierungsreaktionen teilnehmen, um komplexere heterocyclische Strukturen zu bilden.

Gängige Reagenzien und Bedingungen

Gängige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen:

Nucleophile: Wie Amine und Thiole für Substitutionsreaktionen.

Oxidationsmittel: Wie Wasserstoffperoxid für Oxidationsreaktionen.

Reduktionsmittel: Wie Natriumborhydrid für Reduktionsreaktionen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die nucleophile Substitution mit einem Amin beispielsweise zu einem amino-substituierten Naphthyridin führen, während die Oxidation ein Naphthyridinoxid erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 6-Brom-8aH-2,7-Naphthyridin-1-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. In der medizinischen Chemie kann es beispielsweise als Inhibitor bestimmter Enzyme oder Rezeptoren wirken und so biologische Prozesse modulieren. Der genaue Mechanismus hängt von der jeweiligen Anwendung und den beteiligten molekularen Zielstrukturen ab.

Wirkmechanismus

The mechanism of action of 6-bromo-8aH-2,7-naphthyridin-1-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular targets involved .

Vergleich Mit ähnlichen Verbindungen

Key Properties (Inferred from Structural Analogues):

- Molecular Formula: Likely C₈H₅BrN₂O (based on naphthyridinone core with bromine substitution).

- Molecular Weight : ~229.0 g/mol (calculated from analogues).

- Melting Point : Expected to exceed 250°C, as seen in structurally related tribrominated naphthol derivatives .

- Reactivity : The bromine atom at the 6-position enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the lactam group participates in hydrogen bonding and coordination chemistry .

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between 6-bromo-8aH-2,7-naphthyridin-1-one and key analogues:

Detailed Analysis:

Structural Differences :

- Bromine Position : Unlike 3-bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one, which has bromine at C3 , the target compound’s bromine at C6 directs electrophilic substitution to distinct positions, altering regioselectivity in reactions.

- Saturation : The 8aH designation in the target compound suggests partial saturation of the bicyclic system, contrasting with fully unsaturated analogues like 2,7-naphthyridin-1(2H)-one .

Reactivity: The parent compound 2,7-naphthyridin-1(2H)-one lacks bromine, limiting its direct utility in cross-coupling reactions. Bromination introduces versatility; for example, 6-bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one is used in synthesizing kinase inhibitors via palladium-catalyzed couplings . Brominated derivatives (e.g., 5-bromo-1,6-naphthyridin-2(1H)-one) exhibit enhanced stability in acidic conditions compared to non-halogenated counterparts, as seen in bromination reactions under sulfuric acid .

Thermal Properties :

- The parent compound 2,7-naphthyridin-1(2H)-one melts at 255–262°C , while brominated analogues are expected to have higher melting points due to increased molecular weight and halogen bonding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.